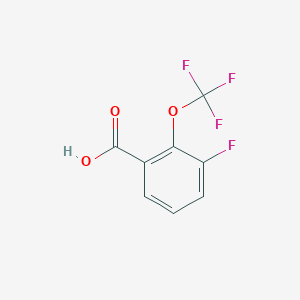

Ácido 3-fluoro-2-(trifluorometoxi)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-2-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F4O3 It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted with fluorine and trifluoromethoxy groups

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which are known for their enhanced chemical stability and unique reactivity profiles. The introduction of both fluorine and trifluoromethoxy groups allows for modifications that can lead to novel chemical entities with desirable properties.

Synthetic Methods

The synthesis typically involves electrophilic aromatic substitution reactions, where a fluorine atom is introduced using fluorinating agents such as Selectfluor. The trifluoromethoxy group is often added using trifluoromethyl ethers in the presence of strong bases, ensuring high yields and purity through methods like recrystallization or chromatography.

Biological Research

Potential Biological Activity

Research indicates that 3-Fluoro-2-(trifluoromethoxy)benzoic acid may exhibit significant biological activity, particularly in its interactions with enzymes and cellular processes. Its fluorinated structure can enhance lipophilicity, improving membrane permeability and interaction with cellular targets, making it a candidate for studies related to drug development .

Antimicrobial Properties

Fluorinated compounds similar to this acid have shown notable antimicrobial activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. Studies have demonstrated minimum inhibitory concentrations (MIC) as low as 0.031 to 0.062 µg/mL against resistant strains, indicating its potential in combating resistant bacterial infections .

Pharmaceutical Applications

Pharmaceutical Intermediate

There is ongoing research into the utility of 3-Fluoro-2-(trifluoromethoxy)benzoic acid as a pharmaceutical intermediate or active ingredient in drug formulations. The compound's unique properties may contribute to the development of new therapeutics targeting various diseases .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials known for their high thermal stability and resistance to degradation. Its application spans across sectors such as agrochemicals and advanced materials manufacturing, where specific chemical properties are required .

Case Studies

Mecanismo De Acción

Target of Action

It’s known that benzoic acid derivatives often target enzymes or receptors in the body, altering their function .

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Benzoic acid derivatives are often involved in metabolic pathways, where they can influence the synthesis or degradation of certain molecules .

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Result of Action

Benzoic acid derivatives can have a variety of effects depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 3-Fluoro-2-(trifluoromethoxy)benzoic acid can be influenced by various environmental factors . These can include the pH of the environment, the presence of other molecules, and the temperature .

Análisis Bioquímico

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 3-Fluoro-2-(trifluoromethoxy)benzoic acid with enzymes, proteins, and other biomolecules.

Cellular Effects

It is known that benzoic acid derivatives can cause irritation to the skin and eyes, and may have specific target organ toxicity .

Molecular Mechanism

It is known that benzoic acid derivatives can undergo reactions at the benzylic position, which may influence their interactions with biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine and trifluoromethoxy groups onto a benzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as Selectfluor. The trifluoromethoxy group can be introduced using trifluoromethyl ethers in the presence of a strong base.

Industrial Production Methods

Industrial production of 3-Fluoro-2-(trifluoromethoxy)benzoic acid may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the fluorine atom at the 2-position.

2-(Trifluoromethyl)benzoic acid: Similar but with the trifluoromethyl group at the 2-position instead of the trifluoromethoxy group.

4-Fluorobenzoic acid: Contains a fluorine atom at the 4-position but lacks the trifluoromethoxy group.

Uniqueness

3-Fluoro-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Actividad Biológica

3-Fluoro-2-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has drawn attention due to its unique chemical structure and potential biological activity. This compound's distinctive trifluoromethoxy group and fluorine substituent may enhance its pharmacological properties, making it a subject of various studies in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical formula for 3-Fluoro-2-(trifluoromethoxy)benzoic acid is C8H4F4O3. Its structure consists of a benzoic acid core substituted with a fluorine atom and a trifluoromethoxy group, which significantly influences its reactivity and interaction with biological targets.

The biological activity of 3-Fluoro-2-(trifluoromethoxy)benzoic acid primarily involves:

- Enzyme Interaction : The compound may inhibit specific enzymes or modulate receptor functions, similar to other benzoic acid derivatives. The trifluoromethoxy group enhances binding affinity to target enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.

- Biochemical Pathways : It participates in metabolic pathways, influencing the synthesis or degradation of various biomolecules. The presence of electron-withdrawing groups like trifluoromethoxy can affect the compound's pharmacokinetics, enhancing its bioavailability and therapeutic efficacy .

Biological Activities

Research indicates that 3-Fluoro-2-(trifluoromethoxy)benzoic acid exhibits several notable biological activities:

Study on Enzyme Interaction

A study focusing on fluorinated benzoic acids revealed that the presence of trifluoromethoxy groups significantly increased binding affinity to target enzymes involved in inflammation. This suggests enhanced enzyme inhibition capabilities for 3-Fluoro-2-(trifluoromethoxy)benzoic acid.

Antimicrobial Activity Assessment

Research on structurally similar compounds indicated that halogenated benzoic acids possess notable antimicrobial properties. Although direct studies on 3-Fluoro-2-(trifluoromethoxy)benzoic acid are lacking, it is reasonable to hypothesize similar activity based on structural similarities .

Pharmacological Studies

A review highlighted the importance of trifluoromethyl groups in enhancing drug potency against various biological targets. This reinforces the potential therapeutic applications of this compound in drug development, particularly in designing new anti-inflammatory or antimicrobial agents .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-fluoro-2-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-3-1-2-4(7(13)14)6(5)15-8(10,11)12/h1-3H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMRRXQJHIJUCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.